molecular formula C16H14N2O6 B5747124 3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}phenyl acetate

3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}phenyl acetate

Cat. No. B5747124
M. Wt: 330.29 g/mol
InChI Key: AHCUYAXYIIBJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MNPA and is a derivative of 2-methoxy-5-nitroaniline. MNPA has been studied extensively for its biochemical and physiological effects, mechanism of action, and potential applications in medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of MNPA is not fully understood. However, studies have shown that MNPA inhibits the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). MNPA has also been shown to inhibit the expression of various inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta).
Biochemical and Physiological Effects:
MNPA has been shown to exhibit various biochemical and physiological effects. MNPA has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer cells. MNPA has also been shown to exhibit anti-inflammatory effects by inhibiting the production of various inflammatory cytokines. MNPA has been shown to exhibit neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of MNPA is its potential use as a building block for the synthesis of various functional materials. MNPA has been used to synthesize various polymers and liquid crystals with unique properties. However, one of the limitations of MNPA is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on MNPA. One direction is to study the potential use of MNPA in the treatment of Alzheimer's disease. MNPA has been shown to exhibit neuroprotective effects, and further research could explore its potential use in the treatment of this disease. Another direction is to study the potential use of MNPA in the synthesis of new functional materials. MNPA has been used to synthesize various polymers and liquid crystals, and further research could explore its potential use in the synthesis of other materials with unique properties.

Synthesis Methods

The synthesis of MNPA involves the reaction of 2-methoxy-5-nitroaniline with chloroformate followed by acetylation. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of MNPA can be improved by using a catalyst such as 4-dimethylaminopyridine.

Scientific Research Applications

MNPA has been extensively studied for its potential applications in medicinal chemistry and material science. In medicinal chemistry, MNPA has been shown to exhibit anti-tumor and anti-inflammatory activities. MNPA has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease. In material science, MNPA has been used as a building block for the synthesis of various functional materials such as polymers and liquid crystals.

properties

IUPAC Name

[3-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-10(19)24-13-5-3-4-11(8-13)16(20)17-14-9-12(18(21)22)6-7-15(14)23-2/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCUYAXYIIBJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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